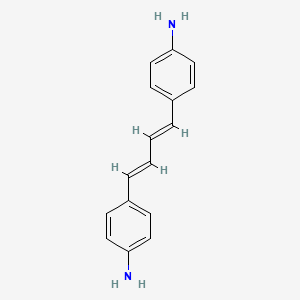
4,4'-(1,3-Butadiene-1,4-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3-Butadiene-1,4-diyl)dianiline is an organic compound with the molecular formula C16H12N2 It is known for its unique structure, which includes two aniline groups connected by a butadiene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Butadiene-1,4-diyl)dianiline typically involves the coupling of two aniline derivatives with a butadiene moiety. One common method is the palladium-catalyzed cross-coupling reaction, where aniline derivatives are reacted with a butadiene precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a palladium catalyst at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 4,4’-(1,3-Butadiene-1,4-diyl)dianiline may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1,3-Butadiene-1,4-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .
Scientific Research Applications
4,4’-(1,3-Butadiene-1,4-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(1,3-Butadiene-1,4-diyl)dianiline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
- 4,4’-Diaminodiphenyldiacetylene
Comparison: Compared to these similar compounds, 4,4’-(1,3-Butadiene-1,4-diyl)dianiline is unique due to its butadiene linkage, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile functionalization, making it a valuable compound in various research applications .
Properties
CAS No. |
403861-34-7 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C16H16N2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1-12H,17-18H2/b3-1+,4-2+ |
InChI Key |
HTOVOINXQALKOW-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C2=CC=C(C=C2)N)N |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















